5-(Aminomethyl)-2-bromopyridin-4-amine
Description
5-(Aminomethyl)-2-bromopyridin-4-amine is a brominated pyridine derivative featuring a 2-bromo substituent, a 4-amine group, and a 5-aminomethyl side chain. The aminomethyl group enhances solubility in polar solvents, while the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . Its structural uniqueness lies in the combination of electron-withdrawing (Br) and electron-donating (NH₂) groups, which modulate electronic properties and reactivity.
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-(aminomethyl)-2-bromopyridin-4-amine |
InChI |
InChI=1S/C6H8BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,2,8H2,(H2,9,10) |
InChI Key |
APKYZMYUTFOVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-bromopyridin-4-amine typically involves the bromination of 4-aminopyridine followed by the introduction of an aminomethyl group. One common method is as follows:
Bromination: 4-aminopyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-aminopyridine.
Aminomethylation: The 2-bromo-4-aminopyridine is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to obtain 5-(Aminomethyl)-2-bromopyridin-4-amine.
Industrial Production Methods
In an industrial setting, the production of 5-(Aminomethyl)-2-bromopyridin-4-amine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-bromopyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 5-(Aminomethyl)-2-bromopyridin-4-amine derivatives in exhibiting anticancer properties. For instance, analogs of this compound have been synthesized and evaluated for their activity against various cancer cell lines. In one study, compounds derived from thieno[2,3-b]pyridine structures demonstrated significant anti-proliferative effects against colorectal and breast cancer cells, with IC50 values indicating effective inhibition of cell growth . The structural features of these compounds suggest that modifications to the pyridine ring can enhance their biological activity.
1.2 Neurological Applications
The compound is also being investigated for its potential as a neuroprotective agent. Research into related pyridine derivatives has shown promise in modulating GABAergic activity, which is crucial for neurological health. The synthesis of such compounds often involves brominated pyridines due to their reactivity and ability to form stable intermediates .
Synthesis of Complex Organic Molecules
2.1 Synthetic Methodologies
5-(Aminomethyl)-2-bromopyridin-4-amine serves as a versatile building block in organic synthesis. Its bromine atom provides a site for nucleophilic substitution reactions, facilitating the introduction of various functional groups. For example, it can be used to synthesize imidazole derivatives through cyclization reactions, which are valuable in pharmaceutical development .
| Synthetic Route | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 5-(Aminomethyl)-2-bromopyridin-4-amine | Base-catalyzed | Up to 85% |
| Cyclization to Imidazole | 5-(Aminomethyl)-2-bromopyridin-4-amine + Aldehyde | Acidic medium | Varies (up to 70%) |
2.2 Case Studies
Several case studies have documented the successful application of this compound in synthesizing novel pharmacologically active substances:
- Case Study 1: A series of pyridinylimidazole compounds were synthesized starting from 5-(Aminomethyl)-2-bromopyridin-4-amine. The resulting compounds displayed potent inhibition against specific kinases involved in cancer progression .
- Case Study 2: The use of this compound in the synthesis of benzoylthieno[2,3-b]pyridine derivatives resulted in compounds with enhanced anti-cancer activity compared to their non-brominated counterparts .
Industrial Applications
The scalability of synthesizing 5-(Aminomethyl)-2-bromopyridin-4-amine makes it suitable for industrial applications. Its derivatives are being explored for use in agrochemicals and as intermediates in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-bromopyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Brominated Pyridines
- 5-Bromo-4-chloropyridin-2-amine (CAS 4214-74-8) Structure: Pyridine ring with Br (C5), Cl (C4), and NH₂ (C2). Key Differences: Lacks the 5-aminomethyl group, reducing hydrogen-bonding capacity. The Cl substituent increases electrophilicity compared to the aminomethyl group in the target compound. Applications: Often used in halogen-bonding studies due to Cl’s strong electronegativity .
5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3)
Aminomethyl-Substituted Heterocycles
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride Structure: Pyrimidine core with methyl (C2) and aminomethyl (C5) groups. Key Differences: Pyrimidine ring (6-membered, two N atoms) vs. pyridine (6-membered, one N atom). The dihydrochloride salt form increases aqueous solubility compared to the free base form of the target compound .
- 5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine Structure: Pyrimidine with Br (C5), Cl (C2), and a pyridinylmethyl amine at C3.
Physicochemical Properties
Key Observations :
- The target compound’s aminomethyl group likely improves solubility in polar solvents compared to halogen-rich analogs.
- Higher melting points in halogen-dense analogs (e.g., 460–461 K for 5-bromo-2-chloropyrimidin-4-amine) suggest stronger crystal lattice forces due to halogen interactions .
Biological Activity
5-(Aminomethyl)-2-bromopyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an amino group, which are known to influence its interaction with biological targets. This article will explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(Aminomethyl)-2-bromopyridin-4-amine is . The structure includes:
- A pyridine ring which is a common scaffold in many biologically active compounds.
- An aminomethyl group that enhances the compound's reactivity and ability to form hydrogen bonds.
- A bromine atom that can participate in electrophilic substitution reactions, potentially increasing the compound's biological activity.
Antimicrobial and Antiviral Properties
Pyridine derivatives, including 5-(Aminomethyl)-2-bromopyridin-4-amine, have been associated with various antimicrobial and antiviral activities. The presence of both amino and bromine functional groups may enhance interactions with biological targets, such as enzymes or receptors involved in microbial growth or viral replication.
Research indicates that compounds with similar structures often exhibit significant inhibition against various pathogens, suggesting that 5-(Aminomethyl)-2-bromopyridin-4-amine could potentially act as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on related pyridine derivatives have shown that they can inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. For example, certain analogs have demonstrated effective inhibition of prostate cancer xenografts in animal models at specific dosages .
The mechanism of action may involve the modulation of protein phosphorylation states, leading to reduced tumor growth and enhanced apoptosis in cancer cells . Further research into the specific binding affinities of 5-(Aminomethyl)-2-bromopyridin-4-amine to relevant targets could provide insights into its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-(Aminomethyl)-2-bromopyridin-4-amine is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the pyridine ring enhances biological activity, while bulky substituents may hinder it due to steric effects .
- Functional Group Interactions : The amino group is essential for hydrogen bonding with biological targets, which can increase binding affinity and specificity .
- Bromine Positioning : The position of the bromine atom relative to other substituents can significantly influence the compound's reactivity and interaction with enzymes or receptors .
Case Studies
Several studies have explored the biological efficacy of compounds similar to 5-(Aminomethyl)-2-bromopyridin-4-amine:
- Anticancer Efficacy : In vivo studies demonstrated that certain pyridine derivatives inhibited tumor growth in xenograft models at doses ranging from 75 to 200 mg/kg. These compounds were shown to decrease phosphorylation levels of Akt substrates, indicating a disruption in signaling pathways critical for cancer cell survival .
- Antimicrobial Activity : A related study identified several pyridine derivatives with MIC values ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, suggesting that modifications to the pyridine core can yield potent antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
